Aminooxy-PEG3-methyl ester

描述

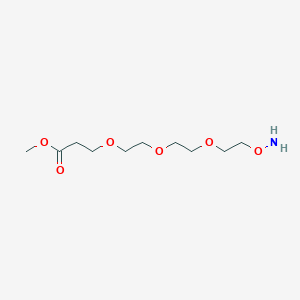

Structure

3D Structure

属性

IUPAC Name |

methyl 3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO6/c1-13-10(12)2-3-14-4-5-15-6-7-16-8-9-17-11/h2-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJYDNKATOCUIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401146893 |

Source

|

| Record name | Propanoic acid, 3-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401146893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2086689-03-2 |

Source

|

| Record name | Propanoic acid, 3-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2086689-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401146893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Aminooxy-PEG3-methyl ester: A Versatile Linker for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG3-methyl ester is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, chemical biology, and drug development. Its unique chemical architecture, featuring an aminooxy group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a methyl ester terminus, provides a versatile platform for the covalent attachment and modification of biomolecules. This guide offers a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use, with a particular focus on its role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

This compound's key advantage lies in the chemoselective reactivity of its terminal functional groups. The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages, a bioorthogonal reaction that can be performed under mild, aqueous conditions.[1][2] The hydrophilic PEG3 spacer enhances the aqueous solubility of the molecule and its conjugates, a crucial property for biological applications.[3][4] The methyl ester group, while also contributing to solubility, can be hydrolyzed under basic conditions to a carboxylic acid, providing an additional handle for further chemical modifications.[3]

Chemical and Physical Properties

This compound is a triethylene glycol derivative with the systematic IUPAC name methyl 3-(2-(2-(2-aminooxyethoxy)ethoxy)ethoxy)propanoate.[4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2086689-03-2 | [5] |

| Molecular Formula | C10H21NO6 | [5] |

| Molecular Weight | 251.28 g/mol | [4] |

| Appearance | Solid powder or liquid | [6] |

| Purity | Typically >95% or >98% | [7][8] |

| Solubility | Soluble in water and polar organic solvents such as DMSO and DMF. | [4][9] |

| Storage Conditions | Recommended storage at -20°C for long-term stability. | [6] |

Applications in Bioconjugation and PROTACs

The primary application of this compound is as a linker to connect two or more molecules of interest. Its ability to form stable oxime bonds makes it particularly valuable in bioconjugation, where the integrity of the biomolecules must be preserved.[1]

A significant and rapidly growing application is in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][10] this compound can serve as the linker connecting the ligand that binds to the target protein and the ligand that recruits the E3 ligase.[] The PEG spacer in this context is crucial for optimizing the distance and orientation between the two ligands to facilitate the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[]

Experimental Protocols

General Protocol for Oxime Ligation

This protocol describes the general procedure for conjugating this compound to a molecule containing an aldehyde or ketone functional group.

Materials:

-

This compound

-

Aldehyde- or ketone-functionalized molecule

-

Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

-

Aniline (B41778) (as a catalyst, optional)

-

Organic co-solvent (if needed, e.g., DMSO or DMF)

-

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

-

Dissolve the aldehyde- or ketone-functionalized molecule in the reaction buffer. If the molecule has limited aqueous solubility, a minimal amount of an organic co-solvent can be used.

-

Dissolve this compound in the reaction buffer. A 1.5 to 5-fold molar excess of the aminooxy linker over the aldehyde/ketone-containing molecule is typically used.

-

Add the this compound solution to the solution of the aldehyde/ketone-containing molecule.

-

If a catalyst is used, add aniline to the reaction mixture to a final concentration of 10-20 mM. Aniline has been shown to accelerate the rate of oxime ligation, especially at neutral pH.[12][13]

-

Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.

-

Once the reaction is complete, the resulting conjugate can be purified from excess reagents using an appropriate chromatographic technique.

Synthesis of a BRD4-Targeting PROTAC using this compound

This protocol provides a more specific example of synthesizing a PROTAC that targets the bromodomain-containing protein 4 (BRD4), a key regulator of gene expression implicated in cancer.[10][14] This hypothetical synthesis involves coupling a BRD4 ligand (e.g., a derivative of JQ1 with an aldehyde handle) to an E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative with a free amine that is first converted to an aldehyde).

Step 1: Preparation of an Aldehyde-Functionalized BRD4 Ligand A derivative of a known BRD4 inhibitor, such as JQ1, is chemically modified to introduce an aldehyde functionality. This can be achieved through various synthetic organic chemistry methods.

Step 2: Preparation of an Aldehyde-Functionalized E3 Ligase Ligand A ligand for an E3 ligase, for instance, a derivative of pomalidomide, is similarly modified to possess an aldehyde group.

Step 3: PROTAC Synthesis via Oxime Ligation

-

The aldehyde-functionalized BRD4 ligand is first reacted with one end of a bifunctional linker that has an aminooxy group and another reactive group on the other end. In this case, we will use a bifunctional linker with two aminooxy groups.

-

The product of the first reaction is then purified.

-

The purified intermediate is then reacted with the aldehyde-functionalized E3 ligase ligand to form the final PROTAC molecule.

-

The final PROTAC is purified by preparative HPLC.

Visualizing Workflows and Pathways

Experimental Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a bifunctional linker like this compound.

Caption: A simplified workflow for the synthesis of a PROTAC molecule.

Signaling Pathway: PROTAC-Mediated Degradation of BRD4

This diagram illustrates the mechanism of action of a BRD4-targeting PROTAC.

Caption: Mechanism of PROTAC-mediated degradation of the BRD4 protein.[1][14]

Conclusion

This compound is a valuable and versatile tool for researchers in the life sciences. Its well-defined structure and predictable reactivity allow for the precise and efficient construction of complex biomolecular conjugates. Its application in the rapidly advancing field of targeted protein degradation with PROTACs highlights its importance in the development of novel therapeutics. The protocols and diagrams provided in this guide serve as a foundational resource for the effective utilization of this powerful chemical linker.

References

- 1. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound | 2086689-03-2 | >98% [smolecule.com]

- 5. glycomindsynth.com [glycomindsynth.com]

- 6. researchgate.net [researchgate.net]

- 7. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 8. cenmed.com [cenmed.com]

- 9. m-PEG3-Amine, 74654-07-02 | BroadPharm [broadpharm.com]

- 10. tandfonline.com [tandfonline.com]

- 12. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Aminooxy-PEG3-methyl ester: Core Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Aminooxy-PEG3-methyl ester, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutics. We will delve into its core mechanism of action, physicochemical properties, and practical applications, supplemented with detailed experimental protocols and visual diagrams to facilitate a deeper understanding.

Core Mechanism of Action: The Oxime Ligation

This compound does not possess a direct pharmacological mechanism of action in the traditional sense. Instead, its primary function is to act as a covalent bridge, connecting two distinct molecules through a highly selective chemical reaction. The cornerstone of its utility lies in the reaction between its aminooxy group (R-O-NH₂) and a carbonyl group (an aldehyde or ketone) .

This reaction, known as oxime ligation, results in the formation of a stable oxime bond (R-R'C=N-O-R'') .[1][2][3][4][5] This conjugation chemistry is exceptionally robust and bioorthogonal, meaning it proceeds with high efficiency under mild, aqueous conditions without cross-reacting with other functional groups commonly found in biological systems, such as amines or thiols.[1] The stability of the resulting oxime linkage is significantly greater than that of similar bonds like imines or hydrazones, making it ideal for creating stable bioconjugates.[6]

The reaction is most efficient at a slightly acidic to neutral pH (optimally between 4.5 and 7.5).[1][6] In some protocols, catalysts like aniline (B41778) can be used to accelerate the rate of oxime bond formation.[6]

Structural Components and Functionality

The utility of this compound stems from its three distinct chemical moieties:

-

Aminooxy Group: This is the primary reactive site, enabling the specific and covalent attachment to molecules containing aldehyde or ketone functionalities.[1][3]

-

PEG3 Spacer: The short, hydrophilic triethylene glycol (PEG3) spacer imparts several beneficial properties. It increases the aqueous solubility of the molecule and the resulting conjugate.[3] Furthermore, it provides a flexible, defined-length bridge between the conjugated molecules, which is critical in applications like Proteolysis-Targeting Chimeras (PROTACs) where precise spatial orientation is required for biological activity.[1]

-

Methyl Ester Group: This terminal group provides a second site for conjugation. The methyl ester can be hydrolyzed under basic conditions to yield a carboxylic acid. This newly formed carboxyl group can then be activated (e.g., using EDC/NHS chemistry) to react with primary amines, enabling further molecular linkage.[3][7]

Caption: Molecular structure and functional components of this compound.

Physicochemical and Reaction Data

Quantitative data is essential for accurate experimental design, including stoichiometric calculations and predicting conjugate properties.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2086689-03-2 | [5] |

| Molecular Formula | C₁₀H₂₁NO₆ | [5] |

| Molecular Weight | 251.28 g/mol | [5] |

| Exact Mass | 251.1369 u | [1][5] |

| Purity | ≥95-98% | [2][3] |

| Appearance | Solid powder | [5] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Short-term (days-weeks) at 0-4°C; Long-term (months-years) at -20°C |[1] |

Table 2: Oxime Ligation Reaction Parameters

| Parameter | Recommended Condition | Notes | Source |

|---|---|---|---|

| pH Range | 4.5 - 7.5 | Slightly acidic conditions are favorable, but neutral pH is also effective. | [1][6] |

| Solvent | Aqueous buffers (e.g., PBS, Sodium Acetate) | The hydrophilic PEG chain ensures solubility in aqueous environments. | [1][3] |

| Temperature | 4°C to Room Temperature | Mild conditions are suitable, preserving the integrity of sensitive biomolecules. | [1][6] |

| Catalyst (Optional) | Aniline | Can be used to accelerate the reaction rate. | [6] |

| Stability | Forms a highly stable oxime bond. | Can be reduced to an even more stable hydroxylamine (B1172632) linkage if desired. |[1][2][3] |

Applications in Bioconjugation and Drug Development

The unique properties of this compound make it a valuable tool in several advanced research areas:

-

Antibody-Drug Conjugates (ADCs): In ADC development, carbonyl groups can be introduced into an antibody, either enzymatically or through the incorporation of non-natural amino acids.[8] This linker can then be used to attach a cytotoxic payload to the antibody, leveraging the PEG spacer to improve the ADC's pharmacokinetic profile.

-

PROTACs: As a linker, it is used to connect a target protein binder with an E3 ubiquitin ligase ligand.[1] This facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[1]

-

Glycoprotein (B1211001) Labeling: The sialic acid residues on glycoproteins can be oxidized with sodium meta-periodate to generate aldehyde groups.[6] this compound can then selectively react with these aldehydes, allowing for the attachment of reporter molecules, drugs, or other functional moieties.[1][6]

Caption: Reaction mechanism for the formation of a stable oxime bond.

Experimental Protocols

The following is a representative protocol for labeling a glycoprotein with this compound following oxidative generation of aldehyde groups.

Objective: To conjugate this compound to a glycoprotein (e.g., an antibody) via periodate (B1199274) oxidation of sialic acid residues.

Materials:

-

Glycoprotein solution (e.g., 1-5 mg/mL in PBS)

-

Sodium meta-periodate (NaIO₄) solution (e.g., 20 mM in water, freshly prepared and kept on ice)

-

This compound (dissolved in DMSO or water)

-

Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Quenching Solution: Glycerol (B35011) or Ethylene Glycol

-

Purification system (e.g., dialysis cassette with appropriate MWCO, or size-exclusion chromatography column)

Protocol Workflow:

Caption: Experimental workflow for glycoprotein conjugation.

Detailed Steps:

-

Oxidation of Glycoprotein:

-

Start with 1 mL of the glycoprotein solution chilled on ice.

-

To oxidize sialic acid groups specifically, add 50 µL of the cold 20 mM sodium meta-periodate solution to achieve a final concentration of 1 mM.[6] For more general sugar oxidation, a higher final concentration of up to 10 mM can be used.[6]

-

Incubate the mixture for 30 minutes on ice or at 4°C, ensuring it is protected from light.[6]

-

Quench the reaction by adding a small amount of glycerol to consume any excess periodate.

-

-

Buffer Exchange:

-

Remove the excess periodate and quenching agent by performing a buffer exchange into the reaction buffer (0.1 M Sodium Acetate, pH 5.5). This can be done using a desalting column or dialysis.[6] This step is crucial as the optimal pH for periodate oxidation may differ from that of the oxime ligation.[6]

-

-

Conjugation Reaction:

-

To the aldehyde-containing glycoprotein, add a 10- to 50-fold molar excess of this compound.

-

Allow the reaction to proceed for 2-12 hours at room temperature with gentle stirring. The reaction progress can be monitored by techniques such as LC-MS if required.

-

-

Purification and Analysis:

-

Once the reaction is complete, remove the unreacted this compound and any byproducts. This is typically achieved through size-exclusion chromatography (SEC) or extensive dialysis against a suitable buffer (e.g., PBS).

-

The final conjugate should be characterized to confirm successful labeling. Techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (to confirm the mass addition), or functional assays can be employed.

-

References

- 1. Buy this compound | 2086689-03-2 | >98% [smolecule.com]

- 2. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 3. cenmed.com [cenmed.com]

- 4. Carbonyl Reactive | BroadPharm [broadpharm.com]

- 5. medkoo.com [medkoo.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Acid-PEG3-mono-methyl ester, 1807505-26-5 | BroadPharm [broadpharm.com]

- 8. ADC Conjugation Technologies | AxisPharm [axispharm.com]

The Role of Aminooxy-PEG3-Methyl Ester in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG3-methyl ester is a heterobifunctional crosslinker that has emerged as a valuable tool in the field of bioconjugation. Its unique chemical properties enable the precise and stable coupling of molecules, making it particularly relevant for the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the core attributes of this compound, including its physicochemical properties, detailed experimental protocols for its use, and a summary of relevant quantitative data to inform its application in research and drug development.

The key feature of this compound lies in its terminal aminooxy group, which chemoselectively reacts with aldehyde or ketone moieties to form a stable oxime bond.[1] This bioorthogonal reaction proceeds under mild aqueous conditions, a critical advantage when working with sensitive biological molecules.[2] The molecule also incorporates a short, hydrophilic triethylene glycol (PEG3) spacer, which enhances the solubility and can reduce aggregation of the resulting bioconjugate.[3][4] The terminal methyl ester group provides another site for chemical modification, although it is often utilized for its contribution to the linker's overall properties.[1]

Physicochemical Properties

The molecular architecture of this compound is designed to offer a balance of reactivity, stability, and favorable physicochemical properties for bioconjugation applications. A summary of its key properties is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | methyl 3-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)propanoate | [1] |

| CAS Number | 2086689-03-2 | [1] |

| Molecular Formula | C10H21NO6 | [1] |

| Molecular Weight | 251.28 g/mol | [1] |

| Solubility | Soluble in DMSO and water | [1] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C | [1] |

Core Application: Oxime Ligation

The primary role of this compound in bioconjugation is to facilitate the formation of a stable oxime linkage between two molecules of interest. This reaction is highly specific, occurring between the aminooxy group of the linker and a carbonyl group (aldehyde or ketone) on the target molecule.

Reaction Mechanism and Conditions

The oxime ligation reaction is a condensation reaction that proceeds efficiently in aqueous solutions. The reaction is catalyzed by acidic conditions, with an optimal pH range typically between 4.5 and 5.5.[1] However, to accommodate the physiological pH requirements of many biological applications, the reaction can be effectively catalyzed by nucleophilic catalysts such as aniline (B41778) and its derivatives at neutral pH.[5]

Caption: General reaction scheme for oxime bond formation.

Catalysis of Oxime Ligation

The rate of oxime ligation can be significantly enhanced by the addition of catalysts, particularly at neutral pH. Aniline and its derivatives are commonly used for this purpose. The catalytic efficiency is influenced by the electronic properties of the substituents on the aniline ring.

| Catalyst (at 25 mM) | Observed Rate Constant (kobs, M⁻¹s⁻¹) with Citral | Relative Efficiency (vs. no catalyst) | Reference |

| No Catalyst | 0.001 | 1 | [6] |

| Aniline | 0.048 | 48 | [6] |

| m-Phenylenediamine (mPDA) | 0.108 | 108 | [6] |

Experimental Protocols

General Protocol for Glycoprotein (B1211001) Labeling

This protocol describes the generation of aldehyde groups on a glycoprotein via periodate (B1199274) oxidation, followed by conjugation with this compound.

Materials:

-

Glycoprotein of interest

-

This compound

-

Sodium periodate (NaIO4)

-

Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: Ethylene (B1197577) glycol or glycerol (B35011)

-

Aniline (optional, as a 10X stock solution in the coupling buffer)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Glycoprotein Preparation: Dissolve the glycoprotein in PBS to a concentration of 1-10 mg/mL.

-

Periodate Oxidation:

-

To the glycoprotein solution, add 1/10th volume of 10X Reaction Buffer.

-

Add 1/10th volume of freshly prepared 100 mM sodium periodate solution.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Quench the reaction by adding a final concentration of 10-20 mM ethylene glycol or glycerol and incubate for 5-10 minutes.

-

-

Buffer Exchange: Remove excess periodate and quenching reagent by buffer exchange into the Coupling Buffer using a desalting column or dialysis.

-

Aminooxy Ligation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Add a 10-50 fold molar excess of the this compound solution to the oxidized glycoprotein solution.

-

If using a catalyst, add aniline to a final concentration of 10-100 mM.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

-

Purification: Remove excess linker and catalyst by desalting or dialysis.

-

Characterization: Analyze the conjugate by methods such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of labeling.

Caption: Step-by-step workflow for glycoprotein conjugation.

Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol provides a general workflow for the site-specific conjugation of a drug to an antibody using this compound. This method requires the introduction of a carbonyl group onto the antibody.

Materials:

-

Monoclonal antibody (mAb)

-

Drug molecule with a compatible functional group for attachment to the methyl ester end of the linker (if desired) or a pre-functionalized drug-linker construct.

-

This compound

-

Reagents for site-specific introduction of an aldehyde or ketone on the mAb (e.g., via enzymatic modification or incorporation of an unnatural amino acid).

-

Conjugation Buffer: PBS, pH 7.4

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Modification: Introduce a carbonyl group at a specific site on the antibody using established enzymatic or genetic engineering methods.

-

Drug-Linker Preparation (if necessary): If not using a pre-synthesized construct, the drug molecule can be attached to the methyl ester end of this compound through hydrolysis of the ester to a carboxylic acid followed by amide coupling.

-

Conjugation Reaction:

-

Combine the carbonyl-modified antibody with a molar excess of the Aminooxy-PEG3-(drug) construct in the conjugation buffer.

-

Incubate the reaction mixture for 2-16 hours at room temperature or 4°C with gentle agitation.

-

-

Purification: Purify the ADC from unconjugated antibody, linker, and drug using size-exclusion chromatography or other appropriate chromatographic techniques.

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Assess the purity and aggregation state of the ADC by size-exclusion chromatography.

-

Confirm the biological activity of the ADC through in vitro cell-based assays.

-

Caption: General workflow for site-specific ADC synthesis.

Stability of the Oxime Bond

A significant advantage of using aminooxy linkers is the high stability of the resulting oxime bond under physiological conditions. Compared to other linkages like hydrazones and imines, oximes exhibit greater resistance to hydrolysis, ensuring the integrity of the bioconjugate in biological systems.[7] The stability of the oxime bond is pH-dependent, with increased stability at neutral and alkaline pH and some susceptibility to cleavage under acidic conditions.[8]

Applications in PROTAC Development

This compound is also a valuable linker for the synthesis of PROTACs.[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The hydrophilic PEG3 spacer of this compound can improve the solubility and cell permeability of the PROTAC, while the stable oxime bond provides a reliable connection between the target-binding and E3 ligase-binding moieties.

The synthesis of a PROTAC using this linker would involve a multi-step process where one end of the linker is attached to the target-binding molecule and the other end to the E3 ligase ligand. The specific synthetic route would depend on the functional groups available on the respective binding molecules.

Conclusion

This compound is a versatile and efficient bifunctional linker for bioconjugation. Its ability to form stable oxime bonds under mild conditions, coupled with the beneficial properties of its PEG spacer, makes it a powerful tool for the construction of complex biomolecules, including ADCs and PROTACs. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their applications, paving the way for the development of novel and more effective therapeutics and research tools.

References

- 1. Buy this compound | 2086689-03-2 | >98% [smolecule.com]

- 2. Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cenmed.com [cenmed.com]

- 4. researchgate.net [researchgate.net]

- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aminooxy PEG, Aminooxy linker, Aldehyde reactive Reagents | AxisPharm [axispharm.com]

An In-depth Technical Guide to Aminooxy-PEG3-methyl ester for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins. These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.

This guide focuses on a specific, versatile linker component: Aminooxy-PEG3-methyl ester . This linker belongs to the polyethylene (B3416737) glycol (PEG) class, which is favored in PROTAC design for its ability to enhance solubility and improve pharmacokinetic properties. The defining feature of this linker is its terminal aminooxy group, which enables a highly specific and efficient conjugation chemistry known as oxime ligation.

Core Concepts of this compound in PROTAC Synthesis

The this compound linker offers a unique method for PROTAC assembly through oxime ligation. This bioorthogonal reaction occurs between the aminooxy group (-O-NH2) of the linker and an aldehyde (-CHO) or ketone (-C=O) functional group on one of the PROTAC's ligands (either the POI-binding ligand or the E3 ligase ligand). This reaction forms a stable oxime bond (-O-N=C-).

The use of oxime ligation provides several advantages in PROTAC synthesis:

-

High Specificity: The reaction is highly selective for aldehydes and ketones, minimizing side reactions with other functional groups present in complex biomolecules.

-

Mild Reaction Conditions: Oxime ligation proceeds efficiently under mild, biocompatible conditions, preserving the integrity of the delicate protein ligands.

-

"Click Chemistry" Nature: The reaction is robust and high-yielding, aligning with the principles of click chemistry.

A powerful strategy employing this chemistry is the "split PROTAC" approach. In this method, the POI ligand is functionalized with an aldehyde, and the E3 ligase ligand is functionalized with an aminooxy-containing linker. These two "halves" can then be synthesized and purified independently and subsequently combined to form the final PROTAC, facilitating a modular and combinatorial approach to linker optimization.[1]

Quantitative Data on PROTAC Performance

While specific quantitative data for PROTACs synthesized with the precise this compound linker is not extensively available in the public domain, the following tables present representative data from studies on PROTACs utilizing PEG linkers and those targeting relevant proteins like BRD4. This data illustrates the key metrics used to evaluate PROTAC efficacy.

Table 1: Degradation Potency of Representative BRD4-targeting PROTACs

| PROTAC | Linker Composition | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| MZ1 | 3-unit PEG | VHL | BRD4 | HeLa | ~15 | >90 | (Zengerle et al., 2015) |

| ARV-825 | 5-unit PEG | CRBN | BRD4 | RS4;11 | ~1 | >95 | (Winter et al., 2015) |

| dBET6 | 4-unit PEG | CRBN | BRD4 | SEM | <1 | >90 | (Winter et al., 2017) |

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.

Table 2: Pharmacokinetic Properties of Representative PEGylated PROTACs

| PROTAC | Molecular Weight (Da) | Linker Type | Route of Administration | Half-life (t½) in hours | Bioavailability (%) | Reference |

| Compound X | ~900 | PEG4 | Intravenous (mouse) | 4.5 | N/A | (Farnaby et al., 2019) |

| Compound Y | ~1000 | PEG6 | Oral (rat) | 2.1 | 15 | (Pike et al., 2020) |

This data is illustrative and compiled from various sources to demonstrate the impact of PEG linkers on pharmacokinetic parameters. Actual values are highly dependent on the specific PROTAC structure.

Experimental Protocols

The following protocols are based on the "split PROTAC" methodology utilizing oxime ligation, which is directly applicable to the use of this compound.

Protocol 1: Synthesis of an Aldehyde-Functionalized POI Ligand (e.g., JQ1 derivative for BRD4)

This protocol describes a general method for introducing an aldehyde group onto a target protein ligand, using JQ1 as an example.

Materials:

-

JQ1-acid (JQ1 with a carboxylic acid handle)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (e.g., HPLC)

Methodology:

-

Activation of JQ1-acid: Dissolve JQ1-acid in anhydrous DMF. Add a suitable coupling agent (e.g., DCC) and an activating agent (e.g., N-hydroxysuccinimide) and stir at room temperature for 1-2 hours to form an activated ester.

-

Coupling Reaction: To the activated JQ1 ester solution, add a solution of 4-(aminomethyl)benzaldehyde in DMF. Stir the reaction mixture at room temperature overnight.

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash chromatography or preparative HPLC to obtain the pure aldehyde-functionalized JQ1 ligand.

-

Characterization: Confirm the structure and purity of the final product using NMR and mass spectrometry.

Protocol 2: Synthesis of an Aminooxy-Functionalized E3 Ligase Ligand (e.g., VHL ligand derivative)

This protocol outlines the synthesis of an E3 ligase ligand appended with an aminooxy-PEG linker.

Materials:

-

VHL ligand with a carboxylic acid handle (e.g., a derivative of VH032)

-

Aminooxy-PEG3-amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

-

HPLC for purification

Methodology:

-

Dissolution: Dissolve the VHL ligand with a carboxylic acid handle in anhydrous DMF.

-

Coupling Reaction: Add HATU, DIPEA, and Aminooxy-PEG3-amine to the solution. Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitoring: Monitor the reaction progress by LC-MS.

-

Purification: Upon completion, purify the reaction mixture directly using preparative HPLC to isolate the aminooxy-functionalized VHL ligand.

-

Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 3: Oxime Ligation to Form the Final PROTAC

This protocol describes the final assembly of the PROTAC from the two functionalized halves.

Materials:

-

Aldehyde-functionalized POI ligand

-

Aminooxy-functionalized E3 ligase ligand

-

Anhydrous, amine-free solvent (e.g., DMSO or a buffered aqueous solution at pH ~4.5-5.5)

-

HPLC for purification and analysis

Methodology:

-

Dissolution: Dissolve equimolar amounts of the aldehyde-functionalized POI ligand and the aminooxy-functionalized E3 ligase ligand in the chosen solvent. For pre-formation before cellular treatment, high concentrations (e.g., 10 mM of each component in DMSO) can be used.[1][2]

-

Incubation: Incubate the mixture at room temperature. The reaction is typically complete within a few hours to overnight.[2]

-

Monitoring: Monitor the formation of the oxime-linked PROTAC using analytical HPLC-MS. The product will have a mass corresponding to the sum of the two reactants minus the mass of water.[2]

-

Purification: Purify the final PROTAC using preparative HPLC.

-

Characterization: Confirm the structure and purity of the final PROTAC product by high-resolution mass spectrometry and NMR.

Protocol 4: Western Blot for Measuring PROTAC-Mediated Protein Degradation

This is a standard assay to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

-

Cell line expressing the target protein (e.g., HeLa or 293T cells)

-

PROTAC stock solution in DMSO

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Methodology:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 12-24 hours).[2]

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of protein degradation for each PROTAC concentration.

Mandatory Visualizations

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Caption: Experimental workflow for "split PROTAC" synthesis via oxime ligation.

Caption: Workflow for Western blot analysis of PROTAC-mediated degradation.

References

An In-Depth Technical Guide to Aminooxy-PEG3-Methyl Ester for Antibody-Drug Conjugates

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

The field of antibody-drug conjugates (ADCs) has witnessed significant advancements, with the linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. Among the various linker chemistries, those that offer controlled conjugation, stability in circulation, and efficient payload release at the target site are of paramount interest. This technical guide provides an in-depth exploration of Aminooxy-PEG3-methyl ester, a heterobifunctional linker that leverages the principles of bioorthogonal chemistry to create stable and effective ADCs.

Introduction to this compound

This compound is a versatile linker molecule designed for the conjugation of payloads to antibodies. Its structure comprises three key components:

-

Aminooxy group (-ONH2): This functional group enables highly specific and stable covalent bond formation with aldehyde or ketone moieties through an oxime ligation reaction. This bioorthogonal reaction proceeds under mild conditions, preserving the integrity of the antibody and payload.

-

Polyethylene Glycol (PEG) spacer (PEG3): The short, hydrophilic PEG chain, consisting of three ethylene (B1197577) glycol units, imparts several beneficial properties to the resulting ADC. These include increased aqueous solubility, reduced aggregation, and potentially improved pharmacokinetics. Monodisperse PEG linkers, like this one, allow for the creation of more homogeneous ADCs.[1][2]

-

Methyl Ester group (-COOCH3): This terminal group provides a handle for the attachment of a cytotoxic payload. The ester bond can be designed to be stable or cleavable, depending on the desired drug-release mechanism.

The unique combination of these features makes this compound an attractive tool for the development of next-generation ADCs with improved therapeutic indices.[3]

Physicochemical and Biological Properties

The properties of this compound are central to its utility in ADC development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H21NO6 | [3] |

| Molecular Weight | 251.28 g/mol | [4] |

| CAS Number | 2086689-03-2 | [5][6] |

| Appearance | Varies (typically a solid or oil) | N/A |

| Solubility | Soluble in DMSO and other organic solvents; the PEG component enhances aqueous solubility.[3] | [3] |

| Storage Conditions | Dry, dark, and at 0 - 4°C for short term or -20°C for long term.[3] | [3] |

Biological Properties and Advantages in ADCs:

-

Enhanced Solubility and Stability: The hydrophilic PEG spacer helps to counteract the hydrophobicity of many cytotoxic payloads, reducing the propensity for ADC aggregation and improving overall stability.[1][2][7]

-

Improved Pharmacokinetics: The inclusion of a PEG linker can prolong the circulation half-life of an ADC by creating a hydration shell that reduces non-specific clearance.[1][7] However, some studies suggest that short PEG linkers (like PEG8) may surprisingly lead to faster clearance from the blood while maintaining tumor uptake, which could be beneficial for imaging applications.[8]

-

Reduced Immunogenicity: PEGylation can shield potential epitopes on the payload or linker, thereby reducing the immunogenicity of the ADC.[1]

-

Controlled Drug-to-Antibody Ratio (DAR): The use of specific ligation chemistries like oxime formation allows for better control over the number of drug molecules attached to each antibody, leading to a more homogeneous product with a defined DAR.[1]

Mechanism of Action: Oxime Ligation

The core of the conjugation strategy using this compound is the formation of a stable oxime bond. This reaction occurs between the aminooxy group of the linker and a carbonyl group (aldehyde or ketone) on the antibody.

Workflow for Site-Specific Antibody Modification and Conjugation:

Caption: Workflow for ADC synthesis using this compound.

Experimental Protocols

This section provides a detailed, representative protocol for the conjugation of a cytotoxic payload to a monoclonal antibody using this compound.

Materials and Reagents

-

Monoclonal antibody (mAb) with engineered or accessible aldehyde/ketone groups

-

This compound

-

Cytotoxic payload with a reactive group for esterification

-

Coupling agents for esterification (e.g., DCC, EDC/NHS)

-

Anhydrous organic solvents (e.g., DMF, DMSO)

-

Reaction buffers (e.g., Sodium acetate (B1210297) buffer, pH 4.5-5.5 for oxidation; PBS, pH 6.5-7.4 for conjugation)

-

Sodium meta-periodate (for glycan oxidation)

-

Quenching solution (e.g., glycerol (B35011) or cysteine)

-

Purification columns (e.g., Size-Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)

-

Analytical instruments (e.g., UV-Vis spectrophotometer, Mass Spectrometer, HPLC)

Step-by-Step Conjugation Protocol

Step 1: Preparation of the Aminooxy-PEG3-Payload Conjugate

This step involves the attachment of the cytotoxic payload to the methyl ester end of the linker. The specific chemistry will depend on the functional groups available on the payload.

Step 2: Site-Specific Generation of Aldehyde/Ketone Groups on the Antibody

A common method for introducing aldehyde groups is the mild oxidation of the carbohydrate moieties present in the Fc region of the antibody.

-

Prepare the antibody in a suitable buffer (e.g., 0.1 M Sodium Acetate, pH 5.5).

-

Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.

-

Incubate the reaction on ice for 30 minutes in the dark.

-

Quench the reaction by adding an excess of glycerol or by buffer exchange into a neutral buffer.

-

Purify the oxidized antibody using a desalting column to remove excess periodate and byproducts.

Step 3: Oxime Ligation

-

Dissolve the Aminooxy-PEG3-Payload conjugate in a minimal amount of a water-miscible organic solvent like DMSO.

-

Add the dissolved Aminooxy-PEG3-Payload to the purified, oxidized antibody solution in a reaction buffer (e.g., PBS, pH 6.5-7.4). A molar excess of the linker-payload is typically used.

-

The reaction can be catalyzed by the addition of aniline (B41778) to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.

-

Monitor the progress of the reaction using an appropriate analytical technique (e.g., LC-MS).

Step 4: Purification and Characterization of the ADC

-

Purify the resulting ADC using SEC to remove unconjugated linker-payload and other small molecules. HIC can be used to separate ADC species with different DARs.

-

Characterize the purified ADC for:

-

Drug-to-Antibody Ratio (DAR): Determined by UV-Vis spectroscopy (if the drug has a distinct absorbance), HIC, or mass spectrometry.

-

Purity and Aggregation: Assessed by SEC.

-

In vitro Cytotoxicity: Evaluated in relevant cancer cell lines.

-

Stability: Assessed in plasma or serum.[9]

-

Quantitative Data and Performance Metrics

Table 2: Representative Drug-to-Antibody Ratio (DAR) Characterization

| Analytical Method | Average DAR | DAR Distribution |

| HIC-HPLC | 3.8 | DAR 0, 2, 4, 6 |

| Mass Spectrometry | 3.9 | DAR 0, 2, 4, 6, 8 |

| UV-Vis Spectroscopy | 4.1 | Not applicable |

Table 3: Representative In Vitro Cytotoxicity Data

| Cell Line | Target Antigen | ADC IC50 (nM) | Unconjugated Drug IC50 (nM) |

| SK-BR-3 | HER2 | 0.5 | 0.01 |

| BT-474 | HER2 | 1.2 | 0.01 |

| MDA-MB-468 | HER2-negative | >1000 | 0.02 |

Table 4: Representative In Vivo Efficacy in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle Control | N/A | 0 |

| Unconjugated Antibody | 10 | 20 |

| ADC (Oxime-linked) | 3 | 95 |

Table 5: Representative Plasma Stability Data

| Species | Time (days) | % Intact ADC Remaining |

| Mouse | 7 | 85 |

| Rat | 7 | 90 |

| Human | 7 | 95 |

Signaling Pathways and Logical Relationships

The mechanism of action of an ADC involves a series of steps from administration to cell killing.

ADC Mechanism of Action:

References

- 1. labinsights.nl [labinsights.nl]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 2086689-03-2 | >98% [smolecule.com]

- 4. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 5. CAS Number Search List | AxisPharm [axispharm.com]

- 6. SDS List | AxisPharm [axispharm.com]

- 7. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]

- 8. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oxime Ligation with Aminooxy-PEG Linkers

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules is paramount. Oxime ligation, a chemoselective reaction between an aminooxy group and a carbonyl group (aldehyde or ketone), has emerged as a robust and versatile tool in bioconjugation, drug delivery, and the synthesis of complex biomolecules.[1] This is largely due to its efficiency, biocompatible reaction conditions, and the formation of a highly stable oxime bond.[2] When combined with Polyethylene Glycol (PEG) linkers functionalized with an aminooxy moiety, this technique offers enhanced solubility, reduced immunogenicity, and improved pharmacokinetic profiles of the resulting conjugates.[3][4]

This technical guide provides a comprehensive overview of oxime ligation with Aminooxy-PEG linkers, including the underlying chemistry, quantitative data on reaction kinetics and stability, detailed experimental protocols, and key applications.

The Chemistry of Oxime Ligation

Oxime ligation is a cornerstone of bioconjugation chemistry, enabling the covalent linkage of molecules in complex biological environments. The reaction proceeds through the nucleophilic attack of the aminooxy group on the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.[2] Subsequent dehydration, which is the rate-determining step and is often acid-catalyzed, leads to the formation of a stable C=N-O oxime bond.[5][6]

A key advantage of oxime ligation is its high chemoselectivity; the aminooxy and carbonyl groups are relatively rare in biological systems and do not typically engage in side reactions with other functional groups like amines.[7] This bioorthogonality allows for the specific labeling and modification of biomolecules in their native environment.[5][7]

The reaction rate is pH-dependent, with optimal conditions typically found in a slightly acidic environment (pH 4-5) to facilitate the dehydration step.[5][8] However, the reaction can proceed at neutral pH, albeit at a slower rate, making it suitable for applications involving sensitive biomolecules.[2][5] To overcome the slower kinetics at physiological pH, nucleophilic catalysts such as aniline (B41778) and its derivatives (e.g., p-phenylenediamine) are often employed to significantly accelerate the reaction.[5][9][10]

Quantitative Data: Reaction Kinetics and Stability

The stability and reaction kinetics of oxime bonds are critical parameters for designing robust bioconjugates. The following tables summarize key quantitative data gathered from various studies.

| Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Heptapeptide-aldehyde + Heptapeptide-aminooxy | None | 7 | ~0.01 | [5] |

| Aromatic aldehyde-peptide + Aminooxyacetyl-Alexa Fluor® 488 | None | 7 | - | [11] |

| Aromatic aldehyde-peptide + Aminooxyacetyl-Alexa Fluor® 488 | Aniline (100 mM) | 7 | 101-103 | [11] |

| p-acetyl phenylalanine-protein + Aminooxy-PEG (3 kDa) | None | 7 | - | [12] |

| p-acetyl phenylalanine-protein + Aminooxy-PEG (3 kDa) | Aniline (100 mM) | 7 | - | [12] |

| p-acetyl phenylalanine-protein + Aminooxy-PEG (3 kDa) | m-phenylenediamine (500 mM) | 7 | 120-fold faster than uncatalyzed | [13] |

| Aldehyde (Citral) + Aminooxy-dansyl | Aniline (25 mM) | 7.3 | - | [12] |

| Aldehyde (Citral) + Aminooxy-dansyl | m-phenylenediamine (25 mM) | 7.3 | ~15 times more efficient than aniline | [12] |

| Aldehyde proximal to boronic acid + O-methylhydroxylamine | Boronic acid (intramolecular) | 7.2 | >10,000 | [14] |

| Linkage Type | Conditions | Relative Hydrolytic Stability (Compared to Oxime) | Reference |

| Oxime | pD 7.0 | 1 | [15] |

| Methylhydrazone | pD 7.0 | 600-fold lower | [15] |

| Acetylhydrazone | pD 7.0 | 300-fold lower | [15] |

| Semicarbazone | pD 7.0 | 160-fold lower | [15] |

| Imine | Aqueous buffer (pH 7.4) | Significantly less stable | [16] |

| Trialkylhydrazonium ion | - | More stable | [15] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of oxime ligation. Below are protocols for a general aqueous ligation and an enhanced procedure in acetic acid for less reactive substrates.

Protocol 1: General Aqueous Oxime Ligation

This protocol is suitable for water-soluble reactants and is commonly used for modifying proteins and other biomolecules.

Materials and Reagents:

-

Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide)

-

Aminooxy-PEG linker

-

Aniline or p-phenylenediamine (B122844) catalyst

-

Reaction Buffer: Phosphate-buffered saline (PBS) or Sodium acetate (B1210297) buffer (pH 6.0-7.4)

-

Organic Co-solvent (if necessary): Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching reagent: Acetone

-

Purification system: Size-exclusion chromatography (SEC) or Reverse-phase HPLC (RP-HPLC)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the aldehyde- or ketone-functionalized molecule in the chosen reaction buffer (e.g., 10 mg/mL).

-

Prepare a stock solution of the Aminooxy-PEG linker in the same buffer (e.g., 10-50 mM).

-

Prepare a stock solution of the aniline catalyst in the reaction buffer or an organic co-solvent (e.g., 200 mM in DMF).

-

-

Ligation Reaction:

-

In a reaction vessel, combine the aldehyde/ketone-functionalized molecule (1 equivalent) with the Aminooxy-PEG linker (1.5-5 equivalents).

-

Add the aniline catalyst to a final concentration of 10-100 mM.

-

Adjust the final volume with the reaction buffer.

-

Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

-

-

Quenching and Purification:

-

Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.

-

Purify the conjugate using a suitable method, such as size-exclusion chromatography or reverse-phase HPLC, to remove unreacted reagents and catalyst.

-

Protocol 2: Enhanced Ligation in Acetic Acid

This protocol is particularly effective for less reactive ketone substrates and can significantly accelerate the reaction rate.[17]

Materials and Reagents:

-

Ketone-functionalized molecule

-

Aminooxy-PEG linker

-

Pure acetic acid

-

Rotary evaporator

-

Purification system: Flash chromatography or preparative HPLC

Procedure:

-

Reagent Preparation:

-

Dissolve the ketone-functionalized molecule (1 equivalent) in pure acetic acid.

-

Dissolve the Aminooxy-PEG linker (1.5-3 equivalents) in pure acetic acid.

-

-

Ligation Reaction:

-

Combine the solutions from the previous step in a reaction vessel.

-

Allow the reaction to proceed at room temperature. Reaction times are typically shorter than in aqueous buffers and can be monitored by TLC or HPLC.

-

-

Work-up and Purification:

-

Remove the acetic acid under reduced pressure using a rotary evaporator.

-

Redissolve the residue in a suitable solvent system for purification.

-

Purify the product by flash chromatography or preparative HPLC.

-

Visualizing the Process

Diagrams can aid in understanding the chemical transformations and experimental steps involved in oxime ligation.

Caption: Mechanism of Oxime Ligation.

Caption: Experimental Workflow for Bioconjugation.

Applications in Research and Drug Development

The unique features of oxime ligation with Aminooxy-PEG linkers have led to their widespread adoption in various fields:

-

Antibody-Drug Conjugates (ADCs): The stability of the oxime bond is highly advantageous for creating ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. The PEG linker enhances the solubility and pharmacokinetic properties of the ADC.[18]

-

PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), Aminooxy-PEG linkers are used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[19][20]

-

Biomolecule Labeling and Imaging: The chemoselectivity of oxime ligation allows for the site-specific labeling of proteins, peptides, and other biomolecules with fluorescent probes, affinity tags, or PET tracers for imaging and diagnostic applications.[8][21]

-

Surface Modification and Hydrogels: Aminooxy-PEG linkers are employed to modify surfaces to prevent non-specific protein adsorption or to create hydrogels for drug delivery and tissue engineering applications.[6][21]

-

Synthetic Vaccines: The ability to link peptides and carbohydrates to carrier proteins via stable oxime bonds is utilized in the development of synthetic vaccines.[1]

References

- 1. Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chempep.com [chempep.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Bioorthogonal oxime ligation mediated in vivo cancer targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Boronic acids facilitate rapid oxime condensations at neutral pH - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00921A [pubs.rsc.org]

- 15. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oxime metathesis: tuneable and versatile chemistry for dynamic networks - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06011J [pubs.rsc.org]

- 17. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. precisepeg.com [precisepeg.com]

An In-Depth Technical Guide to Aminooxy-PEG3-methyl ester as a Versatile Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation and drug delivery systems, the role of chemical linkers is paramount. These molecular bridges are critical in connecting bioactive molecules to entities such as antibodies, peptides, or nanoparticles, thereby influencing the stability, solubility, and overall efficacy of the resulting conjugate. Aminooxy-PEG3-methyl ester has emerged as a highly valuable heterobifunctional linker, offering a unique combination of reactivity, flexibility, and hydrophilicity. This technical guide provides a comprehensive overview of the core features of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to support its application in research and development.

This linker is particularly instrumental in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over the linkage chemistry is essential for therapeutic success.[1] Its architecture, featuring a reactive aminooxy group, a flexible tri-polyethylene glycol (PEG3) spacer, and a modifiable methyl ester terminus, provides a versatile platform for a wide range of bioconjugation applications.[2]

Core Features and Chemical Properties

This compound is characterized by its three key functional components: the aminooxy group, the PEG3 spacer, and the methyl ester. This unique combination of functionalities imparts desirable properties for bioconjugation.

-

Aminooxy Group: This functional group reacts specifically with aldehydes and ketones to form stable oxime bonds.[2] This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[3] The resulting oxime linkage is significantly more stable than other linkages such as those formed with maleimides, particularly under physiological conditions.[4]

-

PEG3 Spacer: The short polyethylene (B3416737) glycol chain enhances the hydrophilicity of the linker and the resulting conjugate. This increased water solubility can prevent aggregation and improve the pharmacokinetic properties of biotherapeutics.[1] The flexibility of the PEG chain also provides steric separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

-

Methyl Ester Group: The methyl ester provides a terminal functional group that can be hydrolyzed under basic conditions to yield a carboxylic acid.[5] This allows for further modification or conjugation through amide bond formation, adding to the linker's versatility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₂₁NO₆ |

| Molecular Weight | 251.28 g/mol |

| CAS Number | 2086689-03-2 |

| Appearance | Solid or oil |

| Solubility | Soluble in DMSO and aqueous solutions |

| Storage Conditions | -20°C for long-term storage |

Data Presentation

Oxime Ligation Reaction Parameters

The formation of a stable oxime bond is a key feature of the aminooxy linker. The efficiency of this reaction is influenced by pH and the presence of catalysts.

| Parameter | Condition |

| Optimal pH | The oxime ligation reaction is most efficient at a slightly acidic pH of approximately 4.5. However, the reaction can also be carried out at a neutral pH (6.5-7.5), which is often necessary for sensitive biomolecules.[3] |

| Catalysts | Aniline (B41778) and its derivatives can be used to catalyze the oxime ligation, significantly increasing the reaction rate at neutral pH.[3] |

| Stability | The resulting oxime bond is highly stable under physiological conditions, showing greater stability compared to hydrazone and imine bonds.[3] |

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to an Aldehyde-Containing Molecule

This protocol outlines the fundamental steps for conjugating this compound to a molecule containing an aldehyde or ketone group.

Materials:

-

Aldehyde or ketone-containing molecule

-

This compound

-

Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.4, or 100 mM sodium acetate, pH 4.5)

-

Aniline (optional, as a catalyst)

-

DMSO (for dissolving the linker)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Preparation of Reactants:

-

Dissolve the aldehyde or ketone-containing molecule in the chosen conjugation buffer to a desired concentration.

-

Prepare a stock solution of this compound in DMSO.

-

If using a catalyst, prepare a stock solution of aniline in the conjugation buffer.

-

-

Conjugation Reaction:

-

Add a molar excess (typically 5-20 fold) of the this compound solution to the solution of the aldehyde or ketone-containing molecule.

-

If using a catalyst at neutral pH, add aniline to the reaction mixture.

-

Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

-

-

Purification:

-

Upon completion of the reaction, remove the excess unreacted linker and byproducts by SEC or dialysis against an appropriate buffer.

-

Protocol 2: Site-Specific Conjugation to an Antibody via Glycan Oxidation

This protocol describes a method for achieving site-specific conjugation of this compound to the glycan moieties of an antibody.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

-

Sodium meta-periodate (NaIO₄)

-

Reaction Buffer (e.g., 100 mM sodium acetate, pH 5.5)

-

Quenching Solution (e.g., glycerol (B35011) or ethylene (B1197577) glycol)

-

This compound

-

Conjugation Buffer (as in Protocol 1)

-

Purification system (e.g., SEC)

Procedure:

-

Antibody Preparation:

-

Buffer exchange the antibody into the Reaction Buffer.

-

-

Glycan Oxidation:

-

Add a controlled amount of sodium meta-periodate to the antibody solution to a final concentration of 1-10 mM.

-

Incubate the reaction on ice for 30 minutes in the dark.

-

Quench the reaction by adding the Quenching Solution.

-

-

Buffer Exchange:

-

Immediately purify the oxidized antibody by SEC using the Conjugation Buffer to remove excess periodate (B1199274) and quenching agent.

-

-

Conjugation:

-

Follow the conjugation procedure as described in Protocol 1, using the oxidized antibody.

-

-

Purification:

-

Purify the resulting antibody-linker conjugate using SEC.

-

Mandatory Visualization

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for ADC Synthesis

Caption: Workflow for site-specific ADC synthesis.

Simplified HER2 Signaling Pathway

References

Applications of PEG Linkers in Targeted Drug Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted drug delivery has revolutionized modern therapeutics, aiming to enhance the efficacy of pharmacologically active agents while minimizing off-target toxicity. A cornerstone of this approach is the utilization of linkers to conjugate drugs to targeting moieties such as antibodies, peptides, or nanoparticles. Among the various linkers developed, polyethylene (B3416737) glycol (PEG) linkers have emerged as a particularly versatile and effective tool. PEG is a water-soluble, non-toxic, and non-immunogenic polymer that, when used as a linker, imparts several beneficial properties to drug conjugates.[1][2] This technical guide provides a comprehensive overview of the applications of PEG linkers in targeted drug delivery, with a focus on quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

PEGylation, the process of covalently attaching PEG chains to a molecule, can significantly improve the pharmacokinetic and pharmacodynamic properties of a therapeutic agent.[3][4] By increasing the hydrodynamic radius of the drug conjugate, PEG linkers can prolong its circulation half-life by reducing renal clearance.[5][6] The hydrophilic nature of PEG can enhance the solubility of hydrophobic drugs, facilitating their administration and improving bioavailability.[1][2] Furthermore, the flexible PEG chain can act as a spacer, sterically shielding the drug from enzymatic degradation and recognition by the immune system, thereby reducing immunogenicity.[2][7]

This guide will delve into the core principles of PEG linker technology, supported by quantitative data on its impact on drug performance, detailed methodologies for the synthesis and characterization of PEGylated conjugates, and graphical representations of relevant signaling pathways and experimental workflows.

Core Principles of PEG Linkers in Drug Delivery

The utility of PEG linkers in targeted drug delivery stems from their unique physicochemical properties. These linkers can be linear or branched and are available in a range of molecular weights, allowing for the fine-tuning of the properties of the final drug conjugate.[5]

Key Advantages of PEG Linkers:

-

Enhanced Solubility: PEG is highly soluble in aqueous and organic solutions, which can significantly improve the solubility of hydrophobic drugs, a common challenge in drug development.[2]

-

Prolonged Circulation Half-Life: The increased hydrodynamic size of PEGylated conjugates reduces their renal filtration rate, leading to a longer circulation time in the bloodstream.[3][5]

-

Reduced Immunogenicity: The "stealth" properties conferred by the PEG chain can mask the drug conjugate from the immune system, reducing the likelihood of an immune response.[2][7]

-

Improved Stability: PEG linkers can protect the conjugated drug from enzymatic degradation, enhancing its stability in biological environments.[2]

-

Controlled Drug Release: PEG linkers can be designed to be cleavable under specific physiological conditions (e.g., in the acidic tumor microenvironment or in the presence of specific enzymes), allowing for targeted drug release at the desired site of action.[8]

-

Increased Drug-to-Antibody Ratio (DAR): In the context of antibody-drug conjugates (ADCs), hydrophilic PEG linkers can mitigate the aggregation issues associated with hydrophobic drugs, enabling the attachment of a higher number of drug molecules per antibody without compromising the ADC's stability and pharmacokinetic profile.[7][9]

Quantitative Impact of PEGylation on Drug Performance

The theoretical benefits of PEGylation are well-supported by quantitative data from numerous preclinical and clinical studies. The following tables summarize the impact of PEG linkers on key pharmacokinetic and pharmacodynamic parameters.

Table 1: Enhancement of Drug Half-Life through PEGylation

| Drug | Non-PEGylated Half-Life | PEGylated Half-Life | Fold Increase | Reference |

| Exenatide | 0.5 hours | 28 hours | 56 | [10][11] |

| Recombinant Human TIMP-1 | 1.1 hours | 28 hours | 25.5 | [12][13] |

| Interferon-α2a | ~2-3 hours | ~50-80 hours | ~20-30 | [2] |

Table 2: Comparative IC50 Values of PEGylated vs. Non-PEGylated Anticancer Drugs

| Drug | Cancer Cell Line | Non-PEGylated IC50 | PEGylated IC50 | Reference |

| Doxorubicin (B1662922) | MCF-7 | 0.21 µM | 0.13 µM (in PEGylated liposomes) | [14] |

| Doxorubicin | MDA-MB-231 | 1.38 µg/ml | 0.9 µg/ml (in PEGylated micelle) | |

| Letrozole | MCF-7 | 119.5 µg/mL | 18.60 µg/mL (in PEGylated nanoliposomes) | [14] |

| Cisplatin | 4T1 | 83.4 µM | 22.5 µM (in PEG-NS-CB) | [15] |

| Paclitaxel | C6 | 36.6 µg/mL | Equivalent to Paclitaxel (PGG-PTX) | [16] |

| Paclitaxel | A549 | 8.2 µg/mL | Equivalent to Paclitaxel (PGG-PTX) | [16] |

| Paclitaxel | HeLa | 4.8 µg/mL | Equivalent to Paclitaxel (PGG-PTX) | [16] |

| Gefitinib | NCI-H460 TXR | 12.06 µM | 5.5 µM (in combination with PLK1 inhibitors) | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of PEGylated drug conjugates.

Protocol 1: Amine-Reactive PEGylation using NHS Ester Chemistry

This protocol describes the conjugation of a PEG-NHS ester to a protein (e.g., an antibody) via reaction with primary amines (lysine residues and the N-terminus).[1][17]

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

PEG-NHS Ester (e.g., mPEG-SCM)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Dialysis or gel filtration materials for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[7][9]

-

Conjugation Reaction: Add a calculated molar excess (typically 10- to 50-fold) of the PEG-NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. Reaction times may need to be optimized depending on the protein and desired degree of PEGylation.

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any remaining PEG-NHS ester. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by size-exclusion chromatography (SEC).

-

Characterization: Characterize the PEGylated protein to determine the degree of PEGylation and confirm its integrity (see Protocol 3).

Protocol 2: Thiol-Reactive PEGylation using Maleimide Chemistry

This protocol outlines the conjugation of a PEG-maleimide to a molecule containing a free sulfhydryl group (e.g., a cysteine residue in a peptide or a reduced antibody).

Materials:

-

Thiol-containing molecule in a thiol-free buffer (e.g., PBS with EDTA, pH 6.5-7.5)

-

PEG-Maleimide

-

Anhydrous DMSO or DMF

-

Purification materials (e.g., dialysis, SEC)

Procedure:

-

Molecule Preparation: Dissolve the thiol-containing molecule in a suitable buffer. If the molecule contains disulfide bonds that need to be targeted, they must first be reduced using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

-

PEG-Maleimide Solution Preparation: Dissolve the PEG-maleimide in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL immediately before use.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the solution of the thiol-containing molecule.[18]

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The maleimide-thiol reaction is generally rapid at neutral pH.

-

Purification: Purify the PEGylated conjugate from unreacted reagents using dialysis or SEC.

-

Characterization: Analyze the purified conjugate to confirm successful PEGylation and purity (see Protocol 3).

Protocol 3: Characterization of PEGylated Conjugates

A. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

-